2-Chloro-N~1~,N~4~-bis(2,4,6-tribromophenyl)benzene-1,4-dicarboxamide
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Overview
Description
2-Chloro-N~1~,N~4~-bis(2,4,6-tribromophenyl)benzene-1,4-dicarboxamide is a complex organic compound characterized by the presence of multiple bromine atoms and a chloro group attached to a benzene ring
Preparation Methods
The synthesis of 2-Chloro-N~1~,N~4~-bis(2,4,6-tribromophenyl)benzene-1,4-dicarboxamide typically involves multi-step reactions. One common method includes the reaction of 2,4,6-tribromoaniline with 2-chlorobenzoyl chloride under basic conditions to form the intermediate product. This intermediate is then reacted with terephthaloyl chloride to yield the final compound. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the process.
Chemical Reactions Analysis
2-Chloro-N~1~,N~4~-bis(2,4,6-tribromophenyl)benzene-1,4-dicarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro and bromo groups in the compound can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Chloro-N~1~,N~4~-bis(2,4,6-tribromophenyl)benzene-1,4-dicarboxamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of advanced materials with specific properties, such as flame retardants and polymers.
Mechanism of Action
The mechanism of action of 2-Chloro-N~1~,N~4~-bis(2,4,6-tribromophenyl)benzene-1,4-dicarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Compared to other similar compounds, 2-Chloro-N~1~,N~4~-bis(2,4,6-tribromophenyl)benzene-1,4-dicarboxamide is unique due to its specific arrangement of chloro and bromo groups. Similar compounds include:
- 2-Chloro-N,N-dimethylethylamine
- 2-Chloro-N-(hydroxymethyl)acetamide
- 2-Chloro-1-methylpyridinium iodide
- 2-Chloro-N-methylaniline These compounds share some structural similarities but differ in their chemical properties and applications.
Properties
CAS No. |
62850-42-4 |
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Molecular Formula |
C20H9Br6ClN2O2 |
Molecular Weight |
824.2 g/mol |
IUPAC Name |
2-chloro-1-N,4-N-bis(2,4,6-tribromophenyl)benzene-1,4-dicarboxamide |
InChI |
InChI=1S/C20H9Br6ClN2O2/c21-9-4-12(23)17(13(24)5-9)28-19(30)8-1-2-11(16(27)3-8)20(31)29-18-14(25)6-10(22)7-15(18)26/h1-7H,(H,28,30)(H,29,31) |
InChI Key |
GGCJWIINHIOHAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NC2=C(C=C(C=C2Br)Br)Br)Cl)C(=O)NC3=C(C=C(C=C3Br)Br)Br |
Origin of Product |
United States |
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